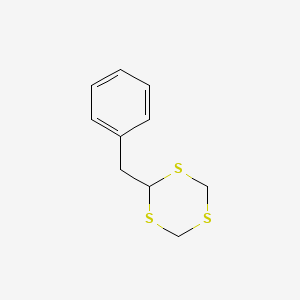

2-Benzyl-1,3,5-trithiane

Description

Structure

3D Structure

Properties

CAS No. |

24614-76-4 |

|---|---|

Molecular Formula |

C10H12S3 |

Molecular Weight |

228.4 g/mol |

IUPAC Name |

2-benzyl-1,3,5-trithiane |

InChI |

InChI=1S/C10H12S3/c1-2-4-9(5-3-1)6-10-12-7-11-8-13-10/h1-5,10H,6-8H2 |

InChI Key |

RHFDXSYIJCJAHR-UHFFFAOYSA-N |

Canonical SMILES |

C1SCSC(S1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 1,3,5 Trithiane and Its Substituted Derivatives

Alkylation Strategies from 1,3,5-Trithiane (B122704) Precursors

A prominent method for synthesizing 2-substituted trithianes, including the benzyl (B1604629) derivative, involves the direct alkylation of the parent 1,3,5-trithiane molecule. wikipedia.org This approach leverages the acidity of the methylene (B1212753) protons situated between the sulfur atoms.

The 1,3,5-trithiane ring can be deprotonated at one of its methylene positions using a strong base, most commonly an organolithium reagent such as n-butyllithium (n-BuLi). wikipedia.org This reaction generates a nucleophilic 2-lithio-1,3,5-trithiane intermediate. This intermediate is a versatile synthon that readily reacts with electrophiles.

The subsequent benzylation is achieved by treating the lithiated trithiane with a suitable benzyl electrophile, typically benzyl bromide. The nucleophilic carbanion attacks the electrophilic benzylic carbon, displacing the bromide and forming the new carbon-carbon bond, thus yielding 2-benzyl-1,3,5-trithiane. wikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure stability of the organolithium species.

Reaction Scheme: Benzylation of 1,3,5-Trithiane

Reactant Reagents Product 1,3,5-Trithiane 1) n-Butyllithium (n-BuLi) in THF

2) Benzyl bromide This compound

The stereochemistry of substituted 1,3,5-trithianes is a well-investigated area. wikipedia.org The six-membered trithiane ring typically adopts a chair conformation, similar to cyclohexane (B81311). When substituents are introduced, they can occupy either axial or equatorial positions. The introduction of a single benzyl group onto the parent 1,3,5-trithiane does not create a chiral center. However, in an already substituted trithiane, the introduction of a benzyl group can proceed with diastereoselectivity.

The stereochemical outcome of the benzylation is often governed by steric hindrance. The bulky benzyl group will preferentially add to the trithiane ring in a manner that minimizes steric interactions with existing substituents, typically favoring the formation of the thermodynamically more stable product where large groups occupy equatorial positions. While methods for highly stereoselective conversions of simple substrates into complex alkaloid-like structures have been developed, specific protocols for the highly stereoselective benzylation of a non-chiral trithiane are less common. nih.gov The control of stereochemistry relies on the principles of steric approach control during the nucleophilic attack of the lithiated trithiane on the benzyl halide.

Multicomponent and Condensation Approaches

An alternative to modifying the trithiane ring is to construct it from acyclic components, which is particularly useful for preparing symmetrically substituted derivatives.

Substituted 1,3,5-trithianes can be synthesized through the acid-catalyzed condensation of an aldehyde or ketone with a sulfidizing agent, most commonly hydrogen sulfide (B99878) (H₂S). wikipedia.org This reaction proceeds via the formation of an unstable thioaldehyde or thioketone intermediate, which then undergoes cyclotrimerization to form the stable six-membered trithiane ring. wikipedia.org

To synthesize this compound using this method, one would start with phenylacetaldehyde (B1677652). The reaction with hydrogen sulfide in the presence of a strong acid catalyst (e.g., hydrochloric acid) would generate the corresponding thioaldehyde of phenylacetaldehyde. Three molecules of this intermediate would then cyclize to form 2,4,6-tribenzyl-1,3,5-trithiane. To obtain the mono-substituted product, a co-condensation with formaldehyde (B43269) could theoretically be employed, though controlling the stoichiometry to favor this compound over other products like the parent trithiane and the tribenzylated version would be challenging.

General Condensation Approach for Substituted Trithianes

Aldehyde Precursor Reagents Primary Product Phenylacetaldehyde Hydrogen Sulfide (H₂S), Acid Catalyst (e.g., HCl) 2,4,6-Tribenzyl-1,3,5-trithiane Formaldehyde Hydrogen Sulfide (H₂S), Acid Catalyst (e.g., HCl) 1,3,5-Trithiane

Transformation Reactions for Related Sulfur Heterocycles from 1,3,5-Trithianes

The 1,3,5-trithiane ring can potentially serve as a scaffold for the synthesis of other heterocyclic systems, although such transformations are highly specific.

Catalytic Synthesis Applications Utilizing 1,3,5-Trithiane as a Sulfur Source

1,3,5-Trithiane has emerged as a valuable and stable source of sulfur in a variety of catalytic reactions. Its solid, crystalline nature makes it easier to handle compared to gaseous or volatile sulfur reagents. Palladium catalysis, in particular, has been explored for the formation of thioethers using 1,3,5-trithiane.

While the direct palladium-catalyzed reaction of 1,3,5-trithiane with benzyl halides to form this compound and its substituted derivatives is not extensively documented in the reviewed literature, related palladium-catalyzed thioetherification reactions provide a foundational understanding of the potential synthetic pathways.

Research has demonstrated the viability of palladium-catalyzed cross-coupling reactions to form C-S bonds. For instance, palladium complexes have been successfully employed in the thioetherification of aryl and alkenyl iodides using 1,3,5-trithiane as the sulfur source. These reactions often utilize a palladium catalyst in conjunction with a phosphine (B1218219) ligand to facilitate the coupling process. The general mechanism involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by a reaction with the sulfur source and subsequent reductive elimination to yield the thioether and regenerate the catalyst.

Although specific data for the synthesis of this compound via this method is not available, the established reactivity of benzyl halides in other palladium-catalyzed cross-coupling reactions suggests that a similar approach could be conceptually feasible. The reaction would theoretically involve the coupling of a substituted benzyl halide with 1,3,5-trithiane in the presence of a suitable palladium catalyst system. The selection of the palladium precursor, ligand, base, and solvent would be critical to achieving the desired transformation and optimizing the yield of the this compound product.

Further investigation and dedicated studies are required to establish the specific conditions and scope of the palladium-catalyzed synthesis of this compound and its derivatives from 1,3,5-trithiane and benzyl halides. The development of such a method would provide a valuable addition to the synthetic chemist's toolbox for accessing this class of compounds.

Structural Characterization and Conformational Analysis of 2 Benzyl 1,3,5 Trithiane Systems

X-ray Crystallographic Investigations

X-ray crystallography provides definitive evidence for the three-dimensional structure of molecules in the solid state, offering precise information on bond lengths, bond angles, and conformational preferences.

The crystal structure of cis-2,4,6-tribenzyl-1,3,5-trithiane reveals that the trithiane ring adopts a chair conformation with all three benzyl (B1604629) substituents occupying equatorial positions. nih.gov This preference is driven by the minimization of steric hindrance that would arise from axial substitution. It is highly probable that 2-benzyl-1,3,5-trithiane would also exhibit a crystal structure with the benzyl group in an equatorial position on the chair-shaped trithiane ring.

For comparative purposes, the crystallographic data for a related substituted triazinane, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, is presented below. researchgate.netmdpi.com Although a different heterocyclic system, it demonstrates the typical methodologies used in structure determination.

| Parameter | Value |

| Compound | N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide |

| Chemical Formula | C₁₀H₁₂ClN₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 10.894(2) |

| α (°) | 90 |

| β (°) | 108.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1197.3(4) |

| Z | 4 |

| Data sourced from a study on N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide for illustrative purposes. researchgate.net |

The 1,3,5-trithiane (B122704) ring predominantly adopts a chair conformation, which is significantly more puckered than that of cyclohexane (B81311). nih.gov This increased puckering is a result of the longer C-S bond lengths and the different bond angles involving sulfur compared to a cyclohexane ring. For monosubstituted trithianes like this compound, a dynamic equilibrium between two chair conformers is expected in solution: one with the benzyl group in the equatorial position and one with it in the axial position.

The preference for the equatorial conformer is a well-established principle in conformational analysis, driven by the avoidance of 1,3-diaxial interactions. In the case of a bulky benzyl group, this preference would be even more pronounced. The energy difference between the equatorial and axial conformers dictates their relative populations at equilibrium. Studies on related 1,3-dithianes have shown a strong preference for the equatorial orientation of substituents. researchgate.net

In the solid state, the packing of molecules is governed by a variety of intermolecular interactions. For this compound, these would likely include van der Waals forces and potentially weak C-H···S hydrogen bonds. The benzyl group also introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules, which can play a significant role in stabilizing the crystal lattice. In the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, for example, the crystal structure is stabilized by a combination of intramolecular and intermolecular hydrogen bonds, including N-H···O, N-H···N, and N-H···Cl interactions. researchgate.netmdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for characterizing the structure and stereochemistry of molecules, particularly for compounds where single crystals for X-ray analysis are not readily obtainable.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the benzyl group protons (in the aromatic region, typically δ 7.2-7.4 ppm, and the benzylic CH₂ protons), the methine proton at the C2 position (CH-Ar), and the methylene (B1212753) protons of the trithiane ring. Due to the chair conformation, the axial and equatorial protons of the ring methylene groups are chemically non-equivalent and would likely appear as a complex set of multiplets. The coupling constants between these protons would provide valuable information about the ring's conformation.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbons of the benzyl group and the trithiane ring. The chemical shift of the C2 carbon would be particularly informative. The differentiation between the axial and equatorial conformers can often be achieved through low-temperature NMR studies, where the ring inversion process is slowed down, allowing for the observation of separate signals for each conformer.

While specific spectral data for this compound is not available, the table below provides an example of ¹H and ¹³C NMR data for a related benzylated heterocyclic compound for illustrative purposes. nih.gov

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 1.45 (s, 4H, 2CH₂), 1.56 (s, 2H, CH₂), 3.67 (s, 12H, 4NCH₂-, 2OCH₂-), 7.29–7.38 (m, 3H, Ar-H), 7.57 (d, 4H, J = 6.5 Hz, Ar-H), 8.02 (s, 1H, CH), 10.61 (s, 1H, NH) | 24.4, 25.4, 43.4, 126.2, 128.7, 128.8, 135.2, 141.0, 164.2, 164.5 |

| Data sourced from a study on a substituted triazine for illustrative purposes. nih.gov |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers. The vibrational spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, as well as the C-S stretching vibrations of the trithiane ring.

The C-S stretching vibrations typically appear in the region of 800-600 cm⁻¹. The exact positions of these bands can be sensitive to the conformation of the ring. By comparing the experimental spectrum with theoretical calculations for different conformers (e.g., equatorial vs. axial benzyl group), it is possible to make conformational assignments. For example, in a study of 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, experimental and theoretical vibrational frequencies were used to investigate the molecular structure. nih.gov

Stereochemical Aspects and Substituent Effects

Anomeric Effects in 1,3,5-Trithiane Derivatives

The anomeric effect is a crucial stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of an electronegative substituent at an anomeric carbon to adopt an axial orientation rather than the sterically less hindered equatorial position. In 1,3,5-trithiane systems, this effect significantly influences the conformational equilibrium. The parent 1,3,5-trithiane consists of a six-membered ring with alternating methylene bridges and thioether groups. wikipedia.org

The anomeric effect in sulfur-containing heterocycles like 1,3,5-trithiane and its derivatives, such as 1,3-dithiane (B146892), is a subject of detailed study. It involves the delocalization of a lone pair of electrons from a heteroatom (sulfur) into an adjacent anti-periplanar sigma-antibonding orbital (σ*) of a C-X bond, where X is an electronegative atom or group. This interaction stabilizes the conformation where the substituent is axial.

Computational studies on related systems like 1,3-dithiane have shown that hyperconjugative interactions play a significant role. researchgate.net Specifically, the interaction between the p-type lone pair on the sulfur atom (n_p(S)) and the antibonding orbital of an axial C-H bond (σ(C-H)ax) is a key stabilizing factor. researchgate.net Conversely, interactions involving equatorial C-H bonds are also present. The balance of these hyperconjugative interactions, including σ(C-H)eq → σ(C-S) and n_p(S) → σ*(C-H)eq, helps to explain the relative bond lengths and conformational preferences. researchgate.net In the case of this compound, the benzyl group at the C2 position introduces further complexity. The conformational preference of the benzyl group will be determined by the interplay between steric hindrance and these underlying anomeric effects.

Isomeric Purity and Characterization of Substituted Trithianes

The synthesis and characterization of substituted 1,3,5-trithianes are essential for understanding their chemical properties and ensuring the purity of specific isomers. The parent 1,3,5-trithiane is a symmetrical molecule, and therefore does not exhibit cis-trans isomerism. acs.org However, substitution on the ring, as in the case of this compound, can lead to the formation of stereoisomers.

Historically, there was debate regarding the existence of a higher-melting point isomer of 1,3,5-trithiane, which was later suggested to be an unstable reduction product rather than a true stereoisomer. acs.org This highlights the importance of thorough characterization to confirm the identity and purity of trithiane derivatives.

Modern analytical techniques are crucial for the characterization of substituted trithianes. For instance, the molecular structure of cis-2,4,6-tribenzyl-1,3,5-trithiane has been determined, confirming the cis relationship of the benzyl substituents. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are routinely used to elucidate the structure and confirm the isomeric purity of these compounds. researchgate.net Elemental analysis further validates the composition of the synthesized molecules. researchgate.net

The characterization data for substituted trithianes provides valuable insights into their stereochemistry. The table below summarizes key characterization data for the parent 1,3,5-trithiane.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₆S₃ | wikipedia.orgnih.gov |

| Molar Mass | 138.27 g/mol | wikipedia.org |

| Appearance | Colorless solid | wikipedia.org |

| Melting Point | 215-220 °C | wikipedia.org |

| Solubility in water | Slightly soluble | wikipedia.org |

Reactivity and Mechanistic Studies of 2 Benzyl 1,3,5 Trithiane and Analogues

Organometallic Reactivity and Ligand Behavior

Information regarding the specific coordination chemistry of 2-benzyl-1,3,5-trithiane with transition metals such as ruthenium and cobalt, or its complexation with heavy metal ions like silver, is not present in the available search results. Literature on related sulfur-containing heterocycles, such as 2-benzyl-1,3-dithiane, indicates that the benzyl (B1604629) group can influence reactivity in transition-metal-catalyzed reactions by affecting ring geometry and electronic properties. However, direct extrapolation to the 1,3,5-trithiane (B122704) system cannot be made without specific experimental evidence.

Photochemical Transformations

The photochemistry of 1,3,5-trithiane and its derivatives has been investigated through photolysis studies, revealing key mechanistic details of carbon-sulfur bond cleavage.

Studies on various 1,3,5-trithiane derivatives using steady-state and laser flash photolysis have provided significant insights into their photochemical behavior. researchgate.net When solutions of 1,3,5-trithianes in acetonitrile (B52724) are irradiated with 254-nm light, they undergo decomposition to form dithioesters as primary photoproducts.

Laser flash photolysis experiments have been crucial in identifying transient intermediates. For all studied trithianes, an unstable transient absorbing species was detected, which is considered a precursor to the stable dithioester photoproducts. researchgate.net The decay of this intermediate directly correlates with the formation of the dithioester, which has a strong absorption band around 310 nm.

The absorption maximum of this transient intermediate is dependent on the substituents at the C2, C4, and C6 positions of the trithiane ring. researchgate.net This systematic variation highlights the influence of electronic and steric factors on the intermediate's properties.

Table 1: Absorption Maxima of Transient Intermediates in Photolysis of 1,3,5-Trithiane Derivatives

| Compound | Substituent (R) | Transient Absorption Maximum (λmax) |

| 1,3,5-Trithiane | H | 320 nm |

| 2,4,6-Trimethyl-1,3,5-trithiane | CH₃ | 340 nm |

| 2,4,6-Triphenyl-1,3,5-trithiane | C₆H₅ | 420 nm |

Data sourced from laser flash photolysis experiments in acetonitrile. researchgate.net

For the β-isomer of 2,4,6-trimethyl-1,3,5-trithiane, the quantum yield for its disappearance (Φβ-TMT) was measured to be 0.43. researchgate.net The formation of the primary photoproducts, a thioester and the α-TMT isomer, occurred with quantum yields of 0.32 and 0.10, respectively. researchgate.net These processes were determined to be monophotonic. However, in the case of triphenyl derivatives, an additional biphotonic pathway for the formation of dithioesters was observed during laser flash photolysis experiments. researchgate.net

The photochemical reaction of 1,3,5-trithianes is initiated by the cleavage of a carbon-sulfur bond. The nature of this cleavage—whether it proceeds through a homolytic (radical) or heterolytic (ionic) pathway—is a key mechanistic question.

The observation of radical or ionic species in photolysis studies of 1,3,5-trithiane derivatives confirms that C-S bond scission is the primary photochemical event. researchgate.net The transient species observed during laser flash photolysis is believed to result from this C-S bond cleavage. The evidence from these studies suggests that the cleavage is likely heterolytic, leading to the formation of an ionic intermediate. This intermediate then undergoes further reaction to yield the final dithioester products. researchgate.net

The general weakness of the carbon-sulfur bond makes it susceptible to cleavage upon photoexcitation. While studies on other sulfur-containing compounds, such as p-biphenyl thioesters, have detailed C-S bond cleavage to form thiyl radicals (homolysis) upon laser flash photolysis, the evidence for 1,3,5-trithianes points towards a heterolytic mechanism as the more probable pathway for the formation of the observed intermediates. nih.gov

Formation and Characterization of Reactive Intermediates

The formation of reactive intermediates from this compound is anticipated to follow pathways analogous to its parent compound, 1,3,5-trithiane. The most probable reactive intermediate is a carbanion at the C2 position, generated through deprotonation.

The acidic proton at the C2 position of the 1,3,5-trithiane ring, situated between two sulfur atoms, can be abstracted by a strong base, typically an organolithium reagent like n-butyllithium. This process would lead to the formation of the corresponding 2-lithio-2-benzyl-1,3,5-trithiane. The stability of this carbanion is enhanced by the electron-withdrawing inductive effect of the adjacent sulfur atoms and potential d-orbital overlap.

Table 1: Postulated Formation of 2-Lithio-2-benzyl-1,3,5-trithiane

| Reactant | Reagent | Proposed Intermediate |

| This compound | n-Butyllithium | 2-Lithio-2-benzyl-1,3,5-trithiane |

The characterization of this highly reactive intermediate would necessitate spectroscopic techniques performed under inert and anhydrous conditions. Key methods would include:

¹H and ¹³C NMR Spectroscopy: To confirm the deprotonation at the C2 position by observing the disappearance of the corresponding proton signal and a significant upfield shift of the C2 carbon signal.

Infrared (IR) Spectroscopy: To monitor changes in the C-H stretching frequencies.

Mass Spectrometry: To determine the mass-to-charge ratio of the lithiated species or its derivatives.

Synthetic Utility as Reactive Intermediates

The synthetic applications of this compound as a reactive intermediate are largely extrapolated from the well-established chemistry of 1,3,5-trithiane and its derivatives, which are valued as masked acyl anion equivalents.

Masked Formaldehyde (B43269) Equivalents and Dithioacetal Chemistry

The parent compound, 1,3,5-trithiane, is a classic example of a masked formaldehyde equivalent. researchgate.net Upon deprotonation to form the 2-lithio-1,3,5-trithiane, it can react with various electrophiles. Subsequent hydrolysis of the resulting substituted trithiane unmasks the carbonyl functionality, yielding an aldehyde.

In the case of this compound, the presence of the benzyl group at the C2 position already represents a form of substitution. While it cannot directly act as a masked formaldehyde equivalent in the same manner as the parent compound, its deprotonated form, 2-lithio-2-benzyl-1,3,5-trithiane, could theoretically react with specific electrophiles. However, this would lead to a quaternary carbon center upon hydrolysis, a less common application in dithioacetal chemistry.

A more plausible role is in the context of dithioacetal chemistry where the trithiane ring serves to protect a carbonyl group. The synthesis of this compound itself likely involves the reaction of phenylacetaldehyde (B1677652) with a source of hydrogen sulfide (B99878), forming the cyclic thioacetal. The stability of the trithiane ring allows for chemical manipulations on other parts of the molecule, with the option to later deprotect the carbonyl group.

Precursors for Specialized Organosulfur Reagents

The 1,3,5-trithiane scaffold is a precursor to various organosulfur reagents. researchgate.net For instance, chlorination of 1,3,5-trithiane in the presence of water yields chloromethyl sulfonyl chloride. researchgate.net

By analogy, this compound could potentially serve as a precursor for more complex, specialized organosulfur reagents. The reactivity of the trithiane ring towards oxidative cleavage or other transformations could lead to the formation of novel sulfur-containing building blocks. The presence of the benzyl group could influence the reactivity and solubility of these derived reagents, potentially offering advantages in specific synthetic contexts. However, dedicated studies on such transformations of this compound are currently absent from the scientific literature.

Computational and Theoretical Investigations of 2 Benzyl 1,3,5 Trithiane Systems

Quantum Chemical Modeling of Molecular and Electronic Structures

Quantum chemical modeling is a powerful tool for understanding the three-dimensional structure and electronic landscape of molecules like 2-Benzyl-1,3,5-trithiane. These models help to predict the most stable conformations and how electrons are distributed within the molecule.

The 1,3,5-trithiane (B122704) ring is not planar and typically adopts a chair conformation, similar to cyclohexane (B81311). The introduction of a benzyl (B1604629) substituent at the C2 position creates the possibility of different spatial arrangements, or conformers. Computational methods, such as ab initio molecular orbital theory and density functional theory (DFT), are employed to determine the relative energies of these conformers and identify the most stable structures. acs.org

For substituted 1,3-dithianes, which are structurally related to trithianes, extensive conformational analysis has been performed. acs.orgresearchgate.netacs.org These studies have shown that the potential energy surface of such molecules typically features a primary minimum corresponding to a chair conformer. researchgate.net In the case of this compound, two principal chair conformations are possible: one with the benzyl group in an equatorial position and another with it in an axial position.

Energy minimization calculations consistently predict that the equatorial conformer is significantly more stable than the axial conformer. This preference is primarily due to the avoidance of steric strain that would occur between the bulky benzyl group and the axial hydrogen atoms on the trithiane ring in the axial conformation. The energy difference between the chair and twist conformers of the parent 1,3-dithiane (B146892) has been calculated to be around 4.24 kcal/mol using the HF/6-31G(d) level of theory. acs.org The introduction of a substituent can further influence the relative energies of different conformers.

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

| Equatorial Chair | 0.00 (most stable) | Benzyl group pointing away from the ring. |

| Axial Chair | Higher in energy | Significant steric interactions between the benzyl group and axial hydrogens. |

| Twist-Boat | Intermediate energy | A flexible form that is a transition state between chair forms. |

Note: The relative energy values are qualitative and based on general principles of conformational analysis for substituted cyclic systems. Precise values would require specific high-level computational studies.

The benzyl group, with its aromatic ring, can exert significant electronic effects on the 1,3,5-trithiane ring. These effects can be analyzed through various computational techniques, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping.

DFT studies on related sulfur-containing compounds, such as trithiocarbonates, have shown that substituents can significantly alter the electronic properties of the C-S bonds. researchgate.net When an aromatic ring is attached to a sulfur-containing linkage, it can influence bond lengths and electron density distribution. researchgate.net

For this compound, the benzyl group is expected to have a mild electron-withdrawing inductive effect due to the sp2-hybridized carbon of the phenyl ring being more electronegative than the sp3-hybridized carbon of the trithiane ring. However, hyperconjugative interactions between the C-C bond of the benzyl group and the sulfur atoms of the trithiane ring can also occur.

MEP analysis can visualize the electrophilic and nucleophilic regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the sulfur atoms, indicating their nucleophilic character, and a region of positive potential around the hydrogen atoms of the trithiane ring. The aromatic ring of the benzyl group would exhibit its characteristic electron-rich pi-system.

Reaction Pathway Elucidation and Mechanistic Simulations

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions by identifying transition states and mapping out the entire reaction pathway.

Reactions involving this compound, such as its formation or subsequent chemical transformations, proceed through high-energy transition states. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For example, in the synthesis of sulfur-containing heterocycles, oxidative carbon-hydrogen bond functionalization can lead to the formation of thiocarbenium ions as reactive intermediates. nih.gov The subsequent cyclization steps can be modeled to understand the stereochemical outcome of the reaction. nih.gov

While specific studies on the transition states of this compound reactions are not widely available, the general principles of reaction mechanism modeling would apply. This would involve using computational methods to map the potential energy surface connecting reactants, transition states, and products.

The photochemical behavior of sulfur-containing compounds is an area of active research. acs.orgcapes.gov.br Flash photolytic studies have been conducted on the photochemical formation of sulfur heterocycles. acs.org While specific photochemical simulations for this compound are not documented in the provided results, computational methods could be employed to investigate its behavior upon exposure to light.

Such simulations would typically involve calculating the excited state properties of the molecule using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations could predict the absorption spectrum and identify the nature of the electronic transitions. Furthermore, simulations could explore potential photochemical reaction pathways, such as ring-opening or fragmentation, by mapping the potential energy surfaces of the excited states.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. This can aid in the structural confirmation of synthesized compounds.

A modern computational workflow for predicting experimental proton NMR spectra involves several steps. github.io First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. github.io Each of these conformers is then optimized using a suitable level of theory, such as B3LYP-D3/6-31G(d). github.io Subsequently, the NMR chemical shifts for each conformer are calculated, often using a different functional and basis set optimized for NMR predictions, like WP04/6-311++G(2d,p), and considering solvent effects through a model like the Polarizable Continuum Model (PCM). github.io The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the spectra of the individual conformers. github.io

For this compound, this approach would be expected to yield a predicted ¹H and ¹³C NMR spectrum. The calculated chemical shifts could then be compared with experimental data to confirm the structure and the predominant conformation in solution. For instance, the chemical shifts of the methylene (B1212753) protons on the trithiane ring would be sensitive to their axial or equatorial position and the orientation of the benzyl group.

| Proton | Predicted ¹H Chemical Shift (ppm) - Equatorial Conformer (Qualitative) | Predicted ¹H Chemical Shift (ppm) - Axial Conformer (Qualitative) |

| H2 (methine) | Downfield shift due to proximity to sulfur atoms | Potentially different shift due to altered geometry |

| H4/H6 (axial) | Shielded (upfield) | Deshielded (downfield) due to steric compression |

| H4/H6 (equatorial) | Deshielded (downfield) | Shielded (upfield) |

| Benzyl CH₂ | Characteristic singlet or doublet | Shift may be influenced by ring currents if conformationally restricted |

| Phenyl H's | Aromatic region (7-8 ppm) | Aromatic region (7-8 ppm) |

Note: The predicted shifts are qualitative and relative. Accurate prediction requires specific calculations as described in the text.

Computational NMR and Vibrational Spectroscopy

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on the NMR and vibrational spectroscopy of this compound. While computational methods, such as Density Functional Theory (DFT), are frequently employed to predict and analyze the spectroscopic properties of various heterocyclic compounds, dedicated research on this compound in this area appears to be unpublished.

In broader contexts, computational analyses of related structural motifs are available. For instance, studies on other sulfur-containing heterocycles or benzyl-substituted compounds often utilize theoretical calculations to complement experimental spectroscopic data. These investigations typically involve the calculation of theoretical vibrational frequencies and NMR chemical shifts. The comparison between calculated and experimental data aids in the precise assignment of spectral signals and provides insights into the molecule's geometric and electronic structure.

However, without specific studies on this compound, it is not possible to present detailed research findings or data tables for its computed NMR and vibrational spectra. Such an analysis would be required to provide a comprehensive understanding of its spectroscopic characteristics from a theoretical standpoint.

Advanced Applications and Future Research Directions in 2 Benzyl 1,3,5 Trithiane Chemistry

Role in Polymer Science and Materials Initiation

The trithiane core of 2-benzyl-1,3,5-trithiane presents intriguing possibilities in the realm of polymer science, particularly in the initiation of polymerization reactions.

Research in this area has explored how the presence of the benzyl (B1604629) group can influence the photolytic behavior of the trithiane ring, potentially tuning its reactivity and compatibility with different monomer systems. The focus of ongoing studies is to optimize the performance of such co-initiator systems for applications in coatings, adhesives, and 3D printing, where rapid and efficient curing is paramount.

Development of Chemical Sensors and Receptors

The sulfur atoms in the this compound structure possess lone pairs of electrons, making them effective binding sites for various metal ions. This characteristic is being harnessed for the development of sophisticated chemical sensors and receptors.

Potentiometric membrane sensors are devices that measure the electrical potential difference between two electrodes to determine the concentration of a specific ion in a solution. The key component of these sensors is an ionophore, a molecule that selectively binds to a target ion and facilitates its transport across a membrane.

| Ion Selectivity of Trithiane-Based Ionophores | Sensor Response Characteristics |

| High selectivity for soft metal ions | Nernstian or near-Nernstian response |

| Tunable selectivity based on substituents | Wide linear concentration range |

| Good stability and lifetime | Low detection limits |

The affinity of sulfur for heavy metal ions such as mercury, lead, and cadmium makes this compound an attractive scaffold for the design of receptors aimed at detecting and binding these toxic elements. The three sulfur atoms of the trithiane ring can act in a cooperative manner to chelate a single metal ion, leading to a stable complex.

The design of these receptors often involves incorporating chromogenic or fluorogenic units into the molecule. Upon binding to a heavy metal ion, a change in the spectroscopic properties of the molecule, such as a color change or an increase in fluorescence intensity, provides a detectable signal. The benzyl group can be functionalized to attach these signaling moieties, allowing for the development of highly sensitive and selective chemosensors for environmental monitoring and industrial process control.

Catalytic Applications Beyond Direct Synthesis

While the primary synthetic utility of this compound lies in the generation of the benzoyl anion equivalent, the inherent reactivity of the trithiane ring itself suggests broader catalytic applications.

Research is currently underway to explore the potential of this compound and its derivatives as catalysts in their own right, rather than just as stoichiometric reagents. One area of interest is in organocatalysis, where the trithiane moiety could act as a Lewis base through its sulfur atoms, activating substrates in various organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.